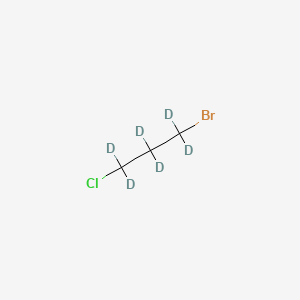

1-Bromo-3-chloropropane-d6

Description

BenchChem offers high-quality 1-Bromo-3-chloropropane-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-chloropropane-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFESCIUQSIBMSM-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028033 | |

| Record name | 1-Bromo-3-chloropropane-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-46-6 | |

| Record name | 1-Bromo-3-chloropropane-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-3-chloropropane-d6

This guide provides a comprehensive overview of 1-Bromo-3-chloropropane-d6, a deuterated organohalogen compound of significant interest to researchers and professionals in drug development and chemical synthesis. By replacing all six hydrogen atoms with deuterium, this isotopically labeled molecule serves as an invaluable tool in mechanistic studies, metabolic pathway elucidation, and as a building block for synthesizing deuterated active pharmaceutical ingredients (APIs). This document delves into its core chemical properties, reactivity, and practical applications, offering field-proven insights and detailed protocols.

Introduction: The Significance of Deuterium Labeling

Deuterium-labeled compounds, such as 1-Bromo-3-chloropropane-d6, are powerful assets in modern chemical and pharmaceutical research. The substitution of protium (¹H) with deuterium (²H or D) introduces a change in mass without significantly altering the molecule's electronic structure or stereochemistry. This mass difference, however, leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is stronger and less readily cleaved in chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), can dramatically slow down metabolic pathways that involve C-H bond cleavage, a strategy increasingly employed in drug design to enhance pharmacokinetic profiles.[1][2][3] 1-Bromo-3-chloropropane-d6, with its two reactive termini, is a versatile precursor for introducing a deuterated three-carbon chain into a target molecule.

Physicochemical Properties

The physical properties of 1-Bromo-3-chloropropane-d6 are very similar to its non-deuterated (protium) analog, 1-Bromo-3-chloropropane. The primary difference lies in its molecular weight and density, which are higher due to the presence of six deuterium atoms. The data presented below is a combination of information for the deuterated compound and its non-deuterated counterpart, as the latter is more extensively characterized.

| Property | Value for 1-Bromo-3-chloropropane-d6 | Value for 1-Bromo-3-chloropropane | Source(s) |

| Molecular Formula | C₃D₆BrCl | C₃H₆BrCl | [4] |

| Molecular Weight | 163.47 g/mol | 157.44 g/mol | [4][5] |

| Appearance | Colorless liquid | Colorless liquid | [5][6] |

| Boiling Point | ~144-145 °C (lit.) | 143.3 - 145 °C | [6][7] |

| Melting Point | Not specified | -58.9 °C | [5][6] |

| Density | ~1.652 g/mL at 25 °C | 1.592 - 1.5969 g/cm³ at 20-25 °C | [6][7] |

| Solubility | Insoluble in water; soluble in methanol, ether, chloroform | Poorly soluble in water; soluble in alcohol, ether, chloroform, and other organic solvents. | [6][7] |

| Refractive Index | Not specified | 1.4864 at 20 °C | [6] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and quality control of 1-Bromo-3-chloropropane-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a fully deuterated compound like 1-Bromo-3-chloropropane-d6, the proton NMR spectrum should ideally show no signals. However, due to the specified isotopic purity of commercially available samples (typically around 98 atom % D), very small residual proton signals may be observed. These would correspond to the -CHD- and -CH₂- groups at the positions of incomplete deuteration. For the non-deuterated analog, the ¹H NMR spectrum exhibits three distinct signals corresponding to the three methylene groups.[8]

-

¹³C NMR: The ¹³C NMR spectrum is a valuable tool for confirming the carbon skeleton. For the non-deuterated 1-bromo-3-chloropropane, the signals are assigned as follows: δ 30 (C2), δ 35 (C1-Br), and δ 43 (C3-Cl).[9] In the deuterated version, the carbon signals will be present, but they will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and the chemical shifts may be slightly altered.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of 1-Bromo-3-chloropropane-d6. The electron ionization (EI) mass spectrum of the non-deuterated compound shows a molecular ion peak at m/z 156 and 158, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br), and another pair of peaks at m/z 158 and 160, also accounting for the chlorine isotopes (³⁵Cl and ³⁷Cl).[10]

For 1-Bromo-3-chloropropane-d6, the molecular ion peaks would be shifted by +6 mass units due to the six deuterium atoms. Therefore, the expected molecular ion peaks would be observed at m/z 162, 164, 164, and 166, reflecting the isotopic distribution of both bromine and chlorine. A prominent fragment is often the loss of a bromine atom, leading to a cluster of peaks around m/z 83 and 85 for the C₃D₆Cl⁺ fragment. The base peak in the non-deuterated spectrum is typically at m/z 41, corresponding to the allyl cation [C₃H₅]⁺. For the d6-analog, this would be expected at a higher m/z value.

Synthesis and Reactivity

The synthesis of 1-Bromo-3-chloropropane is typically achieved through the anti-Markovnikov addition of hydrogen bromide to allyl chloride, often initiated by peroxides or UV radiation.[5][11][12] A similar strategy would be employed for the deuterated analog, using deuterated hydrogen bromide (DBr).

Caption: Synthesis of 1-Bromo-3-chloropropane-d1.

Note: The synthesis of the fully deuterated 1-Bromo-3-chloropropane-d6 would require a deuterated starting material, such as allyl chloride-d5.

The reactivity of 1-Bromo-3-chloropropane-d6 is governed by the two carbon-halogen bonds. The C-Br bond is more reactive and susceptible to nucleophilic substitution than the C-Cl bond. This differential reactivity allows for selective functionalization at the C1 position.[13] It is an effective alkylating agent for introducing the deuterated 3-chloropropyl group.[5]

Applications in Research and Drug Development

The primary utility of 1-Bromo-3-chloropropane-d6 lies in its role as a versatile building block for the synthesis of more complex deuterated molecules.

Mechanistic and Metabolic Studies

By incorporating 1-Bromo-3-chloropropane-d6 into a drug candidate or a biologically active molecule, researchers can trace its metabolic fate. If a metabolic pathway involves the cleavage of a C-H bond on the propyl chain, the rate of this process will be significantly slower for the deuterated analog. This allows for the identification of metabolic hotspots and can inform the design of next-generation drugs with improved metabolic stability.

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

1-Bromo-3-chloropropane-d6 is a key intermediate in the synthesis of various APIs where a deuterated propyl linker is required. Its bifunctional nature allows it to bridge different molecular fragments.

Experimental Protocol: Synthesis of a Deuterated Analog of a Hypothetical Drug Candidate

This protocol describes a representative synthesis where 1-Bromo-3-chloropropane-d6 is used as an alkylating agent.

Objective: To synthesize a deuterated analog of a hypothetical primary amine-containing drug candidate (Drug-NH₂).

Materials:

-

Drug-NH₂ (1.0 eq)

-

1-Bromo-3-chloropropane-d6 (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a solution of Drug-NH₂ in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-Bromo-3-chloropropane-d6 dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the desired product and concentrate to yield the deuterated drug analog.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and isotopic enrichment.

Caption: Synthetic workflow using 1-Bromo-3-chloropropane-d6.

Safety and Handling

1-Bromo-3-chloropropane-d6 should be handled with the same precautions as its non-deuterated analog. It is a toxic and flammable liquid.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Keep the container tightly closed.

-

In case of exposure:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]

-

Skin contact: Remove contaminated clothing and wash the affected area with soap and water.[7]

-

Eye contact: Rinse cautiously with water for several minutes.[7]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Conclusion

1-Bromo-3-chloropropane-d6 is a specialized but highly valuable chemical for advanced research and development. Its utility in elucidating reaction mechanisms, studying metabolic pathways, and synthesizing deuterated compounds for improved therapeutic properties underscores its importance. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in the laboratory.

References

-

Carl ROTH. (2024-03-02). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]

-

Australian Government Department of Health. (2022-12-22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

-

PubChem. 1-Bromo-3-chloropropane. Retrieved from [Link]

-

Loba Chemie. (2016-05-06). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Google Patents. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.

-

ResearchGate. Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. Retrieved from [Link]

-

Bartleby. The 13C NMR spectrum of 1-bromo-3-chloropropane contains peaks at δ 30, δ 35, and δ 43. Assign these signals to the appropriate carbons. Retrieved from [Link]

-

PubChem. 1-Bromo-3-chloropropane-d6. Retrieved from [Link]

-

Wikipedia. 1-Bromo-3-chloropropane. Retrieved from [Link]

-

ATB - Automated Topology Builder. 1-Bromo-3-chloropropane | C3H6BrCl | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2005-09-14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2023-05-20). Kinetic Isotope Effect. Retrieved from [Link]

-

ResearchGate. (PDF) Chlorine Isotope Effects on Chemical Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022-08-10). Kinetic Isotope Effects. Retrieved from [Link]

-

NIST WebBook. Propane, 1-bromo-3-chloro-. Retrieved from [Link]

- Google Patents. CN103709004A - Preparation method of 1, 3-propanediol.

-

Doc Brown's Chemistry. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Scribd. Kinetic Isotope Effect. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. baranlab.org [baranlab.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Bromo-3-chloropropane-d6 | C3H6BrCl | CID 59596020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 6. 1-Bromo-3-chloropropane | Cl(CH2)3Br | CID 8006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Answered: The 13C NMR spectrum of 1-bromo-3-chloropropane contains peaks at δ 30, δ 35, and δ 43. Assign these signals to the appropriate carbons. | bartleby [bartleby.com]

- 10. 1-Bromo-3-chloropropane(109-70-6) 1H NMR [m.chemicalbook.com]

- 11. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]

- 12. CN103709004A - Preparation method of 1, 3-propanediol - Google Patents [patents.google.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to 1-Bromo-3-chloropropane-d6: A Deuterated Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-Bromo-3-chloropropane-d6 (CAS Number: 1173018-46-6), a deuterated organohalogen compound. It is intended for researchers, medicinal chemists, and drug development professionals who leverage isotopic labeling to enhance the pharmacokinetic and safety profiles of therapeutic candidates. We will explore its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic rationale behind its utility.

Introduction: The Strategic Advantage of Deuteration

In the landscape of modern drug development, gaining a competitive edge often involves fine-tuning the metabolic stability and pharmacokinetic profile of a lead compound. Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope, deuterium, has emerged as a powerful strategy to achieve this.[1][2] The core principle lies in the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[] Consequently, enzymatic processes that involve C-H bond cleavage, a common step in drug metabolism (e.g., by Cytochrome P450 enzymes), are significantly slowed.[][4]

This metabolic "shielding" can lead to several desirable outcomes:

-

Improved Metabolic Stability: Reduced rate of metabolic breakdown.[5]

-

Longer Half-Life: The drug remains in circulation for a longer period.[1]

-

Reduced Patient Dosing Frequency: Enhancing patient compliance.[4][5]

-

Lower Therapeutic Dose: Potentially reducing off-target effects.[]

-

Decreased Formation of Reactive Metabolites: Improving the overall safety profile of the drug.[2][4]

1-Bromo-3-chloropropane-d6 is a valuable reagent in this context. It serves as a deuterated three-carbon bifunctional building block, allowing for the strategic introduction of a perdeuterated propyl chain into a target molecule.

Physicochemical and Spectroscopic Profile

The identity and purity of 1-Bromo-3-chloropropane-d6 are established through its distinct physical and spectroscopic properties. The perdeuteration results in a significant mass shift compared to its non-deuterated isotopologue, which is a key characteristic for its use in mass spectrometry-based assays.

Table 1: Physicochemical Properties

| Property | Value (1-Bromo-3-chloropropane-d6) | Value (1-Bromo-3-chloropropane, non-deuterated) | Reference(s) |

| CAS Number | 1173018-46-6 | 109-70-6 | [6][7] |

| Molecular Formula | C₃D₆BrCl | C₃H₆BrCl | [7] |

| Molecular Weight | 163.47 g/mol | 157.44 g/mol | [6] |

| IUPAC Name | 1-bromo-3-chloro-1,1,2,2,3,3-hexadeuteriopropane | 1-bromo-3-chloropropane | [6] |

| Appearance | Colorless Liquid | Colorless Liquid | [8][9] |

| Boiling Point | ~144-145 °C (lit.) | 144-145 °C (lit.) | [8] |

| Density | ~1.652 g/mL at 25 °C | 1.59 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

Spectroscopic Signatures: The Proof of Deuteration

-

Mass Spectrometry (MS): The most direct evidence of deuteration is the molecular ion peak. For the d6 compound, the isotopic cluster will be centered around m/z 162/164/166, reflecting the presence of bromine and chlorine isotopes, a full 6 mass units higher than the non-deuterated compound's cluster around m/z 156/158/160.[10] This M+6 shift makes it an ideal internal standard in quantitative bioanalysis.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: An ideal sample of 1-Bromo-3-chloropropane-d6 will show a near-complete absence of signals in the proton NMR spectrum, confirming the high level of deuteration.

-

¹³C NMR: The carbon signals will appear as complex multiplets due to C-D coupling, which is fundamentally different from the C-H coupling observed in the non-deuterated analog.

-

²H NMR (Deuterium NMR): This technique would show signals corresponding to the deuterium nuclei, providing direct confirmation and characterization of the labeled positions.

-

Synthesis Pathway and Rationale

The synthesis of the non-deuterated 1-bromo-3-chloropropane is typically achieved via the anti-Markovnikov free-radical addition of hydrogen bromide (HBr) to allyl chloride.[9][11] This reaction is specifically initiated by peroxides or UV light to ensure the bromine atom adds to the terminal carbon.[11]

The synthesis of the deuterated analog follows a similar logic but requires deuterated starting materials. A plausible and efficient synthetic route would involve the hydrobromination of a perdeuterated allyl chloride precursor.

Caption: Workflow for strategic deuteration using a building block.

Internal Standard for Bioanalytical Assays

In pharmacokinetic studies, it is essential to accurately quantify the concentration of a drug and its metabolites in biological matrices like plasma or urine. [1]Stable isotope-labeled compounds are the gold standard for use as internal standards in LC-MS/MS assays. [5]1-Bromo-3-chloropropane-d6 can be used to synthesize the deuterated version of a drug, which serves as the ideal internal standard because:

-

It co-elutes chromatographically with the non-deuterated analyte.

-

It exhibits identical ionization efficiency in the mass spectrometer source.

-

Its distinct mass (M+6) prevents any signal overlap with the analyte, allowing for precise and accurate quantification. [12]

Experimental Protocol: Use in an Alkylation Reaction

This protocol provides a representative, self-validating methodology for using 1-Bromo-3-chloropropane-d6 to alkylate a generic amine, a common reaction in pharmaceutical synthesis. [13][14] Objective: To synthesize a deuterated amine by N-alkylation of a primary amine (R-NH₂) with 1-Bromo-3-chloropropane-d6.

Materials:

-

Primary Amine (R-NH₂)

-

1-Bromo-3-chloropropane-d6 (CAS: 1173018-46-6)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen and moisture.

-

Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe. Stir the resulting suspension.

-

Reagent Addition: Add 1-Bromo-3-chloropropane-d6 (1.1 eq) dropwise to the stirring suspension at room temperature. Rationale: The bromide is more reactive than the chloride, ensuring it is the primary site of nucleophilic attack by the amine. Adding it dropwise controls any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Self-Validation Checkpoint: An LC-MS aliquot will show the disappearance of the starting amine and the appearance of a new peak with the expected mass of the product (Mass of R-NH + 101.01 Da).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-(3-chloro-propyl-d6)-amine.

Safety, Handling, and Storage

While a specific safety data sheet for the d6 variant is not widely available, its chemical reactivity and hazards are expected to be nearly identical to its non-deuterated counterpart. Therefore, all safety precautions for 1-Bromo-3-chloropropane (CAS: 109-70-6) must be strictly followed.

-

Hazards: The non-deuterated compound is a flammable liquid and vapor. [8][15]It is harmful if swallowed and toxic if inhaled. [8][15][16]It is also suspected of causing genetic defects and may cause respiratory irritation. [15][16]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [17]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]Avoid contact with skin, eyes, and clothing. [17]Keep away from heat, sparks, and open flames. [8][17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8]Keep in a fireproof place. [8]* Incompatible Materials: Avoid strong oxidizing agents. [17]

Conclusion

1-Bromo-3-chloropropane-d6 is more than just a heavy version of a simple chemical. It is a precision tool for medicinal chemists, enabling the strategic fortification of drug candidates against metabolic degradation. Its utility as both a deuterated building block and a precursor for internal standards makes it a valuable asset in the pipeline of pharmaceutical research and development. Understanding its properties, synthesis, and the rationale behind its application allows researchers to fully harness the power of the kinetic isotope effect to design safer and more effective medicines.

References

-

Loba Chemie. (2016, May 6). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Available at: [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Bromo-3-chloropropane. Available at: [Link]

-

Wikipedia contributors. (n.d.). 1-Bromo-3-chloropropane. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Australian Government Department of Health. (2022, December 22). Evaluation statement: 1-Bromo-3-chloropropane and 1,3-dibromopropane. Available at: [Link]

- Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.

-

PubChem. (n.d.). 1-Bromo-3-chloropropane-d6. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Rock Chemicals, Inc. (2024, December 6). Top Industrial Applications of Bromo-3-Chloropropane. Available at: [Link]

-

Buteau, K. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). 1-BROMO-3-CHLOROPROPANE. Retrieved January 25, 2026, from [Link]

-

Wikipedia contributors. (n.d.). Deuterated drug. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 1-Bromo-3-chloropropane. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (n.d.). Applications of Deuterium in Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]

-

Analytice. (n.d.). 1-Bromo-3-chloropropane - analysis. Retrieved January 25, 2026, from [Link]

-

PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved January 25, 2026, from [Link]

-

NIST. (n.d.). Propane, 1-bromo-3-chloro-. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

-

NIH National Library of Medicine. (n.d.). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Retrieved January 25, 2026, from [Link]

Sources

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-Bromo-3-chloropropane-d6 | C3H6BrCl | CID 59596020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-3-chloropropane-d6 | LGC Standards [lgcstandards.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 10. 1-Bromo-3-chloropropane(109-70-6) 1H NMR spectrum [chemicalbook.com]

- 11. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]

- 12. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rockchemicalsinc.com [rockchemicalsinc.com]

- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. carlroth.com [carlroth.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Bromo-3-chloropropane-d6: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-3-chloropropane-d6, a deuterated analogue of the versatile chemical intermediate 1-bromo-3-chloropropane. This document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and critical applications, particularly its role as an internal standard in quantitative analytical methodologies vital to drug discovery and development.

Introduction: The Significance of Deuteration in a Bifunctional Halopropane

1-Bromo-3-chloropropane is a bifunctional organohalogen compound featuring both a bromine and a chlorine atom at opposing ends of a three-carbon chain.[1] This dual halogenation imparts differential reactivity, making it a valuable building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The substitution of all six hydrogen atoms with deuterium to yield 1-Bromo-3-chloropropane-d6 (ClCD₂CD₂CD₂Br) introduces a significant isotopic mass shift without fundamentally altering the chemical reactivity of the molecule. This key feature makes it an ideal internal standard for quantitative mass spectrometry-based assays, a cornerstone of modern bioanalysis and pharmaceutical quality control.

The primary utility of a deuterated internal standard lies in its ability to mimic the analyte of interest during sample preparation, chromatography, and ionization in mass spectrometry. Because it is chemically identical to the non-deuterated analyte, it experiences similar matrix effects and extraction efficiencies. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise and accurate quantification.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-Bromo-3-chloropropane-d6 is characterized by a propane backbone with a bromine atom on the first carbon and a chlorine atom on the third carbon. All six hydrogen positions are occupied by deuterium atoms.

Conformational Analysis

The flexibility of the central C-C single bonds in the propane chain allows for rotational isomerism. The conformational landscape of 1-Bromo-3-chloropropane is more complex than that of propane due to the presence of the bulky halogen substituents. The relative orientation of the C-Br and C-Cl bonds is of particular interest. The staggered conformations, where the dihedral angles between substituents on adjacent carbons are approximately 60°, are energetically favored over the eclipsed conformations.[3] The gauche conformation, where the bromine and chlorine atoms have a dihedral angle of roughly 60°, and the anti conformation, where they are at 180° to each other, are the most stable rotamers. The gauche form is generally found to be the more stable conformer for similar 1-halopropanes.[4]

Physicochemical Properties

The introduction of deuterium increases the molecular weight of the compound but has a negligible effect on its bulk physical properties such as boiling point and density under standard conditions. The table below summarizes the key physicochemical properties of both the deuterated and non-deuterated forms.

| Property | 1-Bromo-3-chloropropane-d6 | 1-Bromo-3-chloropropane |

| Molecular Formula | C₃D₆BrCl | C₃H₆BrCl |

| Molecular Weight | 163.47 g/mol [1] | 157.44 g/mol [5] |

| Appearance | Colorless liquid | Colorless liquid[5] |

| Boiling Point | 144-145 °C (lit.)[1] | 143.3 °C[5] |

| Density | 1.652 g/mL at 25 °C[1] | 1.595 - 1.597 g/mL at 20°C[6] |

| Isotopic Purity | ≥98 atom % D[1] | Not Applicable |

| CAS Number | 1173018-46-6[7] | 109-70-6[8] |

Synthesis of 1-Bromo-3-chloropropane-d6

While specific, detailed protocols for the synthesis of 1-Bromo-3-chloropropane-d6 are not widely published in peer-reviewed literature, a general synthetic strategy can be inferred from the synthesis of the non-deuterated analogue and general methods for deuteration.

The most common industrial synthesis of 1-bromo-3-chloropropane involves the free-radical addition of hydrogen bromide to allyl chloride.[5] A plausible synthetic route to the deuterated analogue would likely start from a deuterated three-carbon precursor, such as deuterated 1,3-propanediol (1,3-propanediol-d6).

Hypothetical Synthesis Protocol

-

Chlorination of 1,3-Propanediol-d6: 1,3-Propanediol-d6 is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to selectively replace one of the hydroxyl groups with a chlorine atom, yielding 3-chloro-1-propanol-d6. This reaction must be carefully controlled to minimize the formation of the dichlorinated byproduct.

-

Bromination of 3-Chloro-1-propanol-d6: The resulting deuterated chloropropanol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to convert the remaining hydroxyl group into a bromine atom. This step yields the final product, 1-Bromo-3-chloropropane-d6.

-

Purification: The crude product is purified, typically by distillation, to remove any unreacted starting materials, byproducts, and residual solvents. The purity of the final product is then confirmed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Characterization

The definitive identification and purity assessment of 1-Bromo-3-chloropropane-d6 relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high isotopic purity (typically ≥98 atom % D), the ¹H NMR spectrum of 1-Bromo-3-chloropropane-d6 will show very small residual signals corresponding to the non-deuterated isotopologues. The positions of these signals will be virtually identical to those of the non-deuterated compound.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show three signals, corresponding to the three carbon atoms in the propane chain. The signals will be triplets due to coupling with the attached deuterium atoms (spin I=1). The chemical shifts will be similar to the non-deuterated analogue, with slight isotopic shifts.

-

²H (Deuterium) NMR: This is a direct method to observe the deuterium nuclei and confirm their incorporation into the molecule. The spectrum should show three distinct signals corresponding to the three deuterated methylene groups.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic distribution of 1-Bromo-3-chloropropane-d6. The mass spectrum will show a molecular ion peak at an m/z corresponding to the mass of the deuterated molecule (approximately 163.47 amu). The isotopic pattern will be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) and one chlorine atom (with its two isotopes, ³⁵Cl and ³⁷Cl, in roughly a 3:1 ratio), superimposed on the distribution of deuterated isotopologues.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-3-chloropropane-d6 will differ significantly from its non-deuterated counterpart, particularly in the C-D stretching region (around 2100-2250 cm⁻¹) which replaces the C-H stretching region (around 2850-3000 cm⁻¹). The C-Br and C-Cl stretching frequencies will be less affected by deuteration.

Applications in Research and Drug Development

The primary application of 1-Bromo-3-chloropropane-d6 is as an internal standard for quantitative analysis by mass spectrometry, particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Use as an Internal Standard in Quantitative Analysis

In a typical quantitative workflow, a known amount of 1-Bromo-3-chloropropane-d6 is added to every sample, calibrator, and quality control sample containing the non-deuterated 1-bromo-3-chloropropane (the analyte). The samples are then processed (e.g., extraction, derivatization) and analyzed. The ratio of the analyte's signal to the internal standard's signal is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Experimental Protocol: Quantification of 1-Bromo-3-chloropropane in a Sample Matrix by GC-MS

-

Preparation of Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with known concentrations of non-deuterated 1-bromo-3-chloropropane.

-

Internal Standard Spiking: To each calibration standard, quality control sample, and unknown sample, add a fixed volume of a 1-Bromo-3-chloropropane-d6 solution of known concentration.

-

Sample Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate). Vortex to mix and then centrifuge to separate the layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC analysis.

-

GC-MS Analysis: Inject an aliquot of the reconstituted sample into the GC-MS system. The GC method should be optimized to achieve good chromatographic separation of 1-bromo-3-chloropropane from other matrix components. The mass spectrometer should be operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.

-

Data Analysis: Integrate the peak areas for the selected ions of both the analyte and the internal standard. Calculate the peak area ratio (analyte/internal standard) for each sample. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Safety and Handling

1-Bromo-3-chloropropane is a hazardous substance, and its deuterated analogue should be handled with the same precautions. It is classified as toxic if inhaled and harmful if swallowed.[8] It is also suspected of causing genetic defects and may cause cancer.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-3-chloropropane-d6 is a valuable tool for researchers and scientists in the pharmaceutical and chemical industries. Its utility as an internal standard in mass spectrometry-based quantitative analysis provides a reliable method for obtaining accurate and precise measurements of its non-deuterated analogue. A thorough understanding of its structure, properties, and proper handling is essential for its effective and safe use in the laboratory.

References

-

Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]

-

Wikipedia. (2023). 1-Bromo-3-chloropropane. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Shimadzu Scientific Instruments. (2007). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8272: Parent and Alkyl Polycyclic Aromatics in Sediments by GC/MS. Retrieved from [Link]

-

Wang, W. (2019). Methods for Practical Synthesis of Deuterated Aldehydes. Tech Launch Arizona. Retrieved from [Link]

-

Master Organic Chemistry. (2020). The Conformational Isomers of Propane (Are Awesome). Retrieved from [Link]

-

Rock Chemicals, Inc. (2024). Top Industrial Applications of Bromo-3-Chloropropane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Conformational Isomers of Propane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloropropane. PubChem. Retrieved from [Link]

- Darcsi, A., et al. (2020). Continuous-Flow Synthesis of Deuterium-Labeled Antidiabetic Chalcones: Studies towards the Selective Deuteration of the Alkynone Core. Molecules, 25(15), 3456.

- IARC Working Group on the Identification of Carcinogenic Hazards to Humans. (2020). Some Industrial Chemical Intermediates and Solvents. In IARC Monographs on the Identification of Carcinogenic Hazards to Humans (No. 125).

- Hroch, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Molecular Sciences, 21(16), 5702.

-

National Institute of Standards and Technology. (n.d.). Propane, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Wang, W. (2019).

-

Chegg. (2019). In the H-NMR of 1-bromo-3-chloropropane, which signal would have the largest chemical shift?. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Organic Chemistry Tutor. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene [Video]. YouTube.

- Khan Academy. (2018, July 26).

-

Analytice. (n.d.). 1-Bromo-3-chloropropane - analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloropropane-d6. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Critical Role of 1-Bromo-3-chloropropane in API Production. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Khan Academy. (2015, May 24). Conformational analysis of propane [Video]. YouTube.

-

New Jersey Department of Health. (2003). BROMOPROPANE HAZARD SUMMARY. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane. Retrieved from [Link]

Sources

- 1. 1-Bromo-3-chloropropane-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. rockchemicalsinc.com [rockchemicalsinc.com]

- 3. Conformational Isomers of Propane - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-Bromo-3-chloropropane-d6 | LGC Standards [lgcstandards.com]

- 8. carlroth.com [carlroth.com]

1-Bromo-3-chloropropane-d6 safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-3-chloropropane-d6

Introduction

1-Bromo-3-chloropropane-d6 is a deuterated analogue of 1-bromo-3-chloropropane, a halogenated hydrocarbon utilized in laboratory settings for chemical synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules.[1] The incorporation of deuterium isotopes makes it a valuable tool in mechanistic studies and as an internal standard in analytical chemistry. However, its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols.

This guide provides a comprehensive overview of the safety considerations for 1-Bromo-3-chloropropane-d6. As the toxicological and physical properties are primarily determined by the parent molecule's structure, this document is based on authoritative safety data for 1-Bromo-3-chloropropane (CAS No. 109-70-6).[2][3] It is designed for researchers, scientists, and drug development professionals who handle this substance, offering field-proven insights and self-validating protocols to ensure a safe laboratory environment.

Core Hazard Profile and Risk Assessment

Understanding the specific hazards of 1-Bromo-3-chloropropane is the foundation of safe handling. The substance is classified under the Globally Harmonized System (GHS) as hazardous on multiple fronts, necessitating a multi-faceted approach to risk mitigation.[4] The primary danger lies in its high acute toxicity via inhalation and its potential for long-term, severe health effects.[3][5]

The signal word for this chemical is "Danger" .[2][3]

GHS Classification Summary

The following table summarizes the GHS hazard classifications, which form the basis for all handling, storage, and emergency protocols.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 / 4 | H226: Flammable liquid and vapour.[4][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[3][4][5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2][3][4] |

| Carcinogenicity | IARC Group 2B | Possibly carcinogenic to humans. |

| Reproductive Toxicity | - | H360FD: May damage fertility. May damage the unborn child.[3] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][4] |

| Hazardous to the Aquatic Environment | Chronic 3 | H412: Harmful to aquatic life with long lasting effects.[3][4] |

Analysis of Key Hazards

-

Acute Toxicity: The classification "Toxic if inhaled" (Category 3) is of paramount concern.[3][5] Vapors can be readily generated, and accidental inhalation can lead to severe systemic effects, targeting the respiratory and central nervous systems.[2] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[2][6] Ingestion is also harmful.[5]

-

Chronic and Genetic Hazards: The designation as "Suspected of causing genetic defects" (Mutagenicity Category 2) is based on evidence from studies such as the Ames test, which showed a positive result.[3] This means that exposure could potentially lead to heritable genetic damage. Compounding this risk is its classification by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen: "Possibly carcinogenic to humans". These long-term risks are the primary drivers for implementing stringent engineering controls and PPE to minimize any level of exposure.

-

Flammability: With a flash point of 81 °C (177.8 °F), this chemical is a combustible liquid.[2] While not as volatile as highly flammable solvents, it can form explosive vapor-air mixtures, especially under heated conditions.[5] All sources of ignition must be rigorously excluded from handling and storage areas.[1]

Exposure Control and Personal Protective Equipment (PPE)

Given the significant inhalation and chronic health risks, a multi-layered approach to exposure control is mandatory. The hierarchy of controls must be applied, prioritizing engineering solutions over personal protective equipment.

Engineering Controls: The First Line of Defense

The causality for mandating robust engineering controls is the high inhalation toxicity and potential for carcinogenicity. The goal is to contain the chemical at the source, making ambient exposure negligible.

-

Chemical Fume Hood: All handling of 1-bromo-3-chloropropane-d6, including weighing, dispensing, and reaction setup, must be performed inside a properly functioning chemical fume hood.[2]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the case of an unforeseen release.[1]

-

Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[2]

-

Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[2] Ensure proper grounding of containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is critical for protecting against direct contact and in non-routine situations.

| Protection Type | Specification | Rationale and Compliance Standard |

| Eye/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors. Must meet OSHA 29 CFR 1910.133 or EN 166 standards.[2][4] |

| Hand | Chemical-resistant gloves (e.g., Viton®, Barrier®). | Inspect gloves before use and use proper removal technique to avoid skin contact.[4] |

| Body | A complete chemical-protective suit and/or a flame-retardant lab coat. | Provides a barrier against skin contact and protects from fire hazards.[4] |

| Respiratory | Air-purifying respirator with an organic vapor cartridge (Type A, Brown). | Required if engineering controls fail or during emergency/spill response. Must follow a written program compliant with OSHA 1910.134 or EN 149.[1][2] |

Safe Handling and Storage Protocols

A self-validating workflow ensures that safety checks are integrated into the handling process from start to finish.

Step-by-Step Experimental Handling Protocol

-

Pre-Handling Verification:

-

Chemical Handling:

-

Post-Handling Procedure:

Storage Requirements

Proper storage is critical to prevent degradation, accidental release, and fire.

-

Location: Store in a cool, dry, well-ventilated, and fireproof area.[2][5]

-

Security: The storage location must be locked to restrict access.[2]

-

Containers: Keep containers tightly closed and upright to prevent leakage.[1][4]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2]

Emergency Procedures: A Validated Response Plan

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

-

Isolate & Ventilate: Remove all sources of ignition and ensure the area is well-ventilated (if safe to do so).[1][4]

-

Assess & Equip: Don full PPE, including respiratory protection.

-

Contain & Absorb: Cover drains to prevent environmental release.[3] Contain the spill and absorb it with an inert, non-combustible material like vermiculite, dry sand, or earth.[1]

-

Collect & Dispose: Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][5]

-

Decontaminate: Wash the spill area thoroughly.[1]

First Aid Measures

Immediate medical attention is required for all exposure routes. Always show the Safety Data Sheet to the attending medical professional.[4]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician immediately.[2][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4] |

Fire-Fighting Measures

-

Suitable Extinguishers: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][4]

-

Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen bromide.[4]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA).[3][4] Use water spray to keep fire-exposed containers cool and prevent them from exploding.[1][4]

Physical and Chemical Properties

| Property | Value |

| Synonyms | Trimethylene chlorobromide |

| CAS Number | 109-70-6 (for non-deuterated) |

| Molecular Formula | C₃H₆BrCl (non-deuterated) |

| Molar Mass | 157.44 g/mol (non-deuterated)[3][5] |

| Appearance | Colorless liquid[1][5] |

| Flash Point | 81 °C / 177.8 °F[2] |

Conclusion

1-Bromo-3-chloropropane-d6 is a chemical that combines moderate flammability with high acute and chronic health risks. Its handling demands more than just procedural compliance; it requires a deep understanding of the causality behind each safety measure. By prioritizing engineering controls, mandating appropriate PPE, and adhering to validated protocols for handling and emergencies, researchers can effectively mitigate the risks and utilize this valuable compound with confidence and safety.

References

-

Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. [Link]

-

New Jersey Department of Health. (2003). HAZARD SUMMARY: 1-CHLORO-3-BROMOPROPANE. [Link]

-

Loba Chemie. (2016). SAFETY DATA SHEET: 1-BROMO-3-CHLOROPROPANE For Synthesis. [Link]

Sources

Unlocking Cellular Secrets: An In-depth Technical Guide to Stable Isotope Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of stable isotope labeled (SIL) compounds, moving beyond a simple overview to deliver field-proven insights and detailed methodologies. As researchers and drug development professionals, your work demands precision and a deep understanding of complex biological systems. This document is structured to be a key resource in leveraging the power of stable isotopes to elucidate metabolic pathways, quantify protein dynamics, and accelerate therapeutic development. We will delve into the core principles, synthesis, and analysis of SIL compounds, with a focus on the causal relationships that underpin experimental design and data interpretation.

The Foundation: Understanding Stable Isotopes in Biological Research

Stable isotopes are non-radioactive atoms of an element that contain the same number of protons but a different number of neutrons. This difference in neutron number results in a slight increase in mass without altering the chemical properties of the atom.[1] Commonly used stable isotopes in life sciences include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[2] Their low natural abundance and safety make them ideal tracers for in vivo studies.[]

The fundamental principle of using SIL compounds is to introduce a "heavy" version of a molecule into a biological system and track its journey.[4] By replacing common atoms with their heavier, stable counterparts, we can distinguish the labeled molecules from their endogenous, unlabeled ("light") forms using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][5] This allows for the precise measurement of metabolic fluxes, protein turnover, and the fate of drug candidates within a living system.

Strategic Synthesis of Labeled Compounds: Building the Tools for Discovery

The synthesis of stable isotope-labeled compounds is a critical and often challenging aspect of their application. The goal is to incorporate the stable isotope at a specific position or uniformly throughout the molecule without altering its chemical reactivity.[6] The choice of synthetic route is crucial and often requires novel strategies starting from commercially available isotopically-enriched precursors.[7]

Key Synthetic Strategies

-

Chemical Synthesis: This approach offers precise control over the location of the isotopic label. For example, the synthesis of ¹³C-labeled glucose can be achieved through a multi-step process involving protection, isotopic carbon introduction, and deprotection.[4] Similarly, ¹⁵N-labeled amino acids can be synthesized from ¹⁵N-nitrite and ketonic acids via electrochemical methods.[7] The primary challenge in chemical synthesis is often the development of efficient routes that maximize the incorporation of the expensive isotopic starting materials.[7]

-

Biosynthesis: This method utilizes biological systems, such as microorganisms or enzymes, to produce the labeled compound. For instance, growing algae in a medium containing ¹⁵N-ammonium chloride as the sole nitrogen source will lead to the production of uniformly ¹⁵N-labeled amino acids.[8] This is a cost-effective method for producing complex biomolecules.

A Glimpse into Synthetic Reality: The Synthesis of [¹³C₆]-Glucose

The following diagram outlines a representative chemical synthesis workflow for producing uniformly labeled glucose, a commonly used tracer in metabolic studies.

Caption: A simplified workflow for the chemical synthesis of α-D-glucose-¹³C₆.

The Art of Experimental Design: Choosing the Right Isotopic Tracer

The success of a stable isotope labeling experiment hinges on the selection of the appropriate tracer. This choice is dictated by the biological question being addressed.

-

¹³C (Carbon-13): As the backbone of most organic molecules, ¹³C is the workhorse for tracing metabolic pathways.[2] By providing cells with ¹³C-labeled substrates like glucose or glutamine, researchers can follow the flow of carbon atoms through glycolysis, the TCA cycle, and other central metabolic routes.[9] The resulting labeling patterns in downstream metabolites provide a quantitative measure of pathway activity.[9]

-

¹⁵N (Nitrogen-15): This isotope is invaluable for studying the metabolism of nitrogen-containing compounds, such as amino acids and nucleotides.[2] For example, providing cells with ¹⁵N-labeled amino acids allows for the tracking of protein synthesis and degradation.[8]

-

²H (Deuterium): Deuterium, or heavy hydrogen, offers unique advantages. Its large mass difference compared to protium (¹H) can lead to a significant kinetic isotope effect, where C-²H bonds are broken more slowly than C-¹H bonds. This property can be exploited to probe reaction mechanisms and to slow down drug metabolism at specific sites, potentially improving a drug's pharmacokinetic profile.[10] Deuterium oxide (D₂O) can also be used as a general label for measuring the synthesis rates of various biomolecules.[2]

Table 1: A Comparative Overview of Common Stable Isotopes in Metabolic Research

| Isotope | Natural Abundance (%) | Key Applications | Causal Rationale for Use |

| ²H | 0.015 | Probing reaction mechanisms, altering drug metabolism, measuring biosynthesis rates. | The significant kinetic isotope effect allows for the study of bond-breaking steps and can slow metabolic degradation. |

| ¹³C | 1.1 | Tracing central carbon metabolism, metabolic flux analysis. | Carbon forms the backbone of most biomolecules, making ¹³C an ideal tracer for pathway mapping. |

| ¹⁵N | 0.37 | Studying amino acid and nucleotide metabolism, protein turnover. | Nitrogen is a key component of proteins and nucleic acids. |

Key Applications and Methodologies: From Proteomics to Fluxomics

Stable isotope labeling has revolutionized several areas of biological research. Here, we detail two of the most powerful applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-Metabolic Flux Analysis (¹³C-MFA).

SILAC: A Precise Ruler for the Proteome

SILAC is a metabolic labeling strategy that enables the accurate quantification of protein abundance between different cell populations.[11] The principle is to grow one population of cells in a "light" medium containing standard amino acids (e.g., arginine and lysine) and another population in a "heavy" medium containing the same amino acids but labeled with stable isotopes (e.g., ¹³C₆-arginine and ¹³C₆-lysine).[11][12]

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and digested. The resulting peptides are analyzed by mass spectrometry. Since the "heavy" and "light" peptides are chemically identical, they co-elute during chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptides directly reflects the relative abundance of the protein in the two cell populations.[11]

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One in "light" SILAC medium and the other in "heavy" SILAC medium containing labeled essential amino acids (e.g., L-arginine:HCl (U-¹³C₆, 99%) and L-lysine:2HCl (U-¹³C₆, 99%)).

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations.

-

-

Sample Pooling and Protein Extraction:

-

Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio.

-

Lyse the cells and extract the proteins.

-

-

Protein Digestion:

-

Digest the protein mixture into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the "light" and "heavy" peptide pairs using specialized software to determine the relative protein abundance.[13]

-

Caption: A schematic of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.

¹³C-Metabolic Flux Analysis: Mapping the Flow of Metabolism

¹³C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[14] It involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state and measuring the resulting isotopic labeling patterns in downstream metabolites.[4] These labeling patterns are then used in conjunction with a stoichiometric model of the metabolic network to estimate the intracellular fluxes.[14]

The choice of ¹³C-labeled tracer is critical for the success of an MFA experiment. Different tracers will result in different labeling patterns, and the optimal tracer depends on the specific pathways of interest. For example, to distinguish between glycolysis and the pentose phosphate pathway, a specifically labeled glucose tracer like [1,2-¹³C₂]-glucose can be used, as it will produce distinct labeling patterns in pyruvate depending on the pathway taken.[9]

-

Experimental Design:

-

Define the metabolic network model.

-

Select the optimal ¹³C-labeled substrate(s) based on in silico simulations to maximize the precision of the flux estimates.[15]

-

-

Isotope Labeling Experiment:

-

Culture cells in a defined medium with the ¹³C-labeled tracer until a metabolic and isotopic steady state is reached.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism rapidly and extract intracellular metabolites.

-

Measure the isotopic labeling patterns of key metabolites (often proteinogenic amino acids) using GC-MS or LC-MS/MS.

-

-

Flux Estimation:

-

Input the measured labeling data and extracellular flux rates (e.g., substrate uptake and product secretion rates) into a computational model.

-

Use specialized software to estimate the intracellular fluxes that best fit the experimental data.[14]

-

-

Statistical Analysis:

-

Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes to assess the reliability of the results.

-

Table 2: Example of a Flux Data Table from a ¹³C-MFA Study

| Reaction | Flux (mmol/gDW/h) | 95% Confidence Interval |

| Glycolysis (Glucose -> Pyruvate) | 10.5 | [9.8, 11.2] |

| Pentose Phosphate Pathway | 2.1 | [1.9, 2.3] |

| TCA Cycle (Citrate Synthase) | 5.8 | [5.5, 6.1] |

| Anaplerosis (Pyruvate Carboxylase) | 1.2 | [1.0, 1.4] |

Analytical Platforms: Deciphering the Isotopic Signatures

The analysis of stable isotope-labeled compounds relies on two primary analytical techniques: mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

MS is the most widely used technique for analyzing SIL compounds due to its high sensitivity and ability to resolve molecules based on their mass-to-charge ratio.[16] In a typical experiment, the labeled and unlabeled versions of a molecule will appear as distinct peaks in the mass spectrum, separated by the mass difference of the incorporated isotopes. The relative intensities of these peaks are used to determine the isotopic enrichment.[11] High-resolution mass spectrometers are often required to resolve the small mass differences between different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the isotopic label within a molecule.[5][17] While ¹³C and ¹⁵N are NMR-active nuclei, their low natural abundance results in low sensitivity.[] However, in labeled compounds, the high isotopic enrichment significantly enhances the signal, allowing for the determination of site-specific labeling.[5] This is particularly valuable for elucidating complex metabolic pathways where the position of the label provides crucial information about the reaction mechanism.[17]

Ensuring Scientific Integrity: Best Practices for Data Reporting

To ensure the reproducibility and reliability of stable isotope labeling studies, it is essential to adhere to established guidelines for data reporting. This includes providing a detailed description of the experimental methods, the metabolic network model used, the raw isotopic labeling data, and the statistical analysis performed to estimate fluxes and their confidence intervals.[18]

Conclusion: A Powerful and Evolving Toolkit

Stable isotope labeled compounds are an indispensable tool in modern biological and biomedical research. They provide a dynamic and quantitative view of complex biological systems that is unattainable with other methods. As analytical technologies continue to advance and new labeling strategies are developed, the applications of stable isotopes will undoubtedly expand, leading to new discoveries in our understanding of health and disease. This guide has provided a comprehensive overview of the principles, methodologies, and applications of SIL compounds, with the aim of empowering researchers to effectively harness this powerful technology in their own work.

References

-

Schimmelmann, A., et al. (2020). Guidelines for Sample Preparation and Stable Isotope Analysis of Food for Traceability Studies. Comprehensive Reviews in Food Science and Food Safety, 19(6), 3649-3677. [Link]

-

Lane, A. N., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(12), 5221-5229. [Link]

-

Zhang, L., et al. (2023). Electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids. Science China Chemistry, 66(7), 2005-2011. [Link]

-

Zhang, Y., et al. (2017). Benchmarking SILAC proteomics workflows and data analysis platforms. Molecular & Cellular Proteomics, 16(1), 1-14. [Link]

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386. [Link]

-

Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 15(13), 1147-1163. [Link]

-

Antoniewicz, M. R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(40), 26059-26082. [Link]

-

Su, X., et al. (2017). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]

-

Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]

-

Jones, J. R., et al. (2001). Synthesis of 15N-Labeled Amino Acids. Journal of Labelled Compounds and Radiopharmaceuticals, 44(S1), S10-S12. [Link]

-

Li, Y., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 11(3), 269-276. [Link]

-

Metabolic Solutions. (n.d.). SPOTLIGHT on Deuteromics™. [Link]

-

Geiger, T., et al. (2011). A SILAC-based screen for proteins that are revealing of bortezomib-induced protein degradation. Molecular & cellular proteomics, 10(1), M110.003348. [Link]

-

Vogl, T., et al. (2013). Affordable uniform isotope labeling with 2H, 13C and 15N in insect cells. Journal of biomolecular NMR, 56(4), 367-376. [Link]

-

Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

-

Schreiber, F., & Schwöbbermeyer, H. (2005). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 21(16), 3447-3452. [Link]

-

Hellerstein, M. K. (2003). In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and proteomics. Current opinion in biotechnology, 14(1), 84-91. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]

-

Claydon, A. J., & Ault, J. R. (2020). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Analytical and bioanalytical chemistry, 412(24), 5957-5970. [Link]

-

CLS. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. [Link]

-

DeBerardinis, R. J., & Chandel, N. S. (2016). A guide to 13C metabolic flux analysis for the cancer biologist. Cancer & metabolism, 4(1), 1-13. [Link]

-

Sánchez-Pineda, C. P., et al. (2019). Basic concepts of metabolic flux analysis. Revista Facultad de Ingeniería Universidad de Antioquia, (92), 7-18. [Link]

-

Purton, S., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC plant biology, 14(1), 1-11. [Link]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611. [Link]

-

Reo, N. V. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(12), 5221-5229. [Link]

-

Mahoney, J. (2018). Visualizing infrastructure with dot and graphviz. Medium. [Link]

-

DeBerardinis, R. J., & Chandel, N. S. (2016). A guide to 13C metabolic flux analysis for the cancer biologist. Cancer & metabolism, 4(1), 1-13. [Link]

-

Jones, R. A., et al. (1997). Nitrogen-15-labeled deoxynucleosides. 4. Synthesis of [1-15N] and [2-15N]-labeled 2'-deoxyguanosines. Journal of the American Chemical Society, 119(40), 9576-9577. [Link]

-

Vogl, T., et al. (2013). Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells. Journal of biomolecular NMR, 56(4), 367-376. [Link]

-

Antoniewicz, M. R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC advances, 12(40), 26059-26082. [Link]

-

Ellson, J. (2002). Dot Language Graphviz. [Link]

-

Evans, E. A., & Jones, J. R. (Eds.). (2012). Deuterium-and tritium-labelled compounds: applications in the life sciences. Elsevier. [Link]

-

Kerren, A., & Schreiber, F. (2006, May). A visual comparison of hand-drawn and machine-generated human metabolic pathways. In EuroVis 2006-Short Papers (pp. 13-18). [Link]

-

Jurcic, K. (2023, March 30). PEAKS New Releases: SILAC-based Phosphoproteomics [Video]. YouTube. [Link]

-

Martin, G. J., & Martin, M. L. (1990). Isotopic analysis by nuclear magnetic resonance. In Modern methods of plant analysis (pp. 23-57). Springer, Berlin, Heidelberg. [Link]

-

Sprenger, J., et al. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. Molecular & Cellular Proteomics, 19(11), 1913-1927. [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

Khan Academy. (2020, April 24). Tracking labeled Carbons in Glucose fixed [Video]. YouTube. [Link]

-

Haocheng, Z., et al. (2015). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in molecular biosciences, 2, 63. [Link]

-

Hui, S., et al. (2022). Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. Current opinion in biotechnology, 74, 16-23. [Link]

-

Streit, M. (2008, April). Interactive Visualization of Metabolic Pathways. In 2008 IEEE Pacific Visualization Symposium (pp. 151-158). IEEE. [Link]

-

Newsome, S. D., & Collins, M. J. (n.d.). Sample Preparation Protocols for Stable Isotope Analysis. [Link]

-

dbt4u. (n.d.). awesome-graphviz: A curated list of GraphViz related resources. GitHub. [Link]

-

Cook, D., & Holder, L. B. (2006, August). A graph representation of a metabolic pathway. In Proceedings of the 6th workshop on Algorithms in bioinformatics (pp. 226-237). [Link]

-

Clendinen, C. S., et al. (2015). In vivo stable isotope labeling of 13C and 15N... F1000Research, 4. [Link]

-

Reo, N. V. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(12), 5221-5229. [Link]

-

Szpak, P., et al. (2017). Best practices for calibrating and reporting stable isotope measurements in archaeology. Journal of archaeological science: Reports, 13, 609-616. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. metsol.com [metsol.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids | EurekAlert! [eurekalert.org]

- 8. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. isotope.com [isotope.com]

- 16. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-3-chloropropane-d6

Section 1: Introduction & Scope

1-Bromo-3-chloropropane-d6 is a deuterated isotopic variant of 1-bromo-3-chloropropane, a versatile haloalkane used in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility in drug development, particularly in metabolic studies and as a stable-labeled internal standard, necessitates a thorough understanding of its handling characteristics. While isotopic labeling minimally alters the fundamental chemical reactivity, the toxicological and physical hazards remain identical to its non-deuterated analogue.